2-(Heptafluoropropyl)-5-methoxy-1H-indole
Description
Structural Characterization and Molecular Properties of 2-(Heptafluoropropyl)-5-methoxy-1H-indole
Atomic Connectivity and Bonding Patterns
The molecular structure of this compound reveals a complex arrangement of atoms that combines the fundamental indole scaffold with highly electronegative fluorine substituents. The compound possesses a molecular formula of C12H8F7NO and a molecular weight of 315.19 grams per mole. The structural framework consists of a bicyclic indole core system with two distinct substituents: a methoxy group positioned at the 5-position of the benzene ring and a heptafluoropropyl group attached to the 2-position of the pyrrole ring. The presence of seven fluorine atoms in the propyl chain creates a highly electronegative environment that significantly influences the overall molecular properties.
The atomic connectivity pattern demonstrates the characteristic features of the indole heterocycle, where the pyrrole nitrogen maintains its typical hybridization state while accommodating the bulky perfluorinated substituent. The methoxy group at position 5 provides an electron-donating influence that partially counteracts the strong electron-withdrawing effect of the heptafluoropropyl chain. This dual substitution pattern creates an asymmetric electronic distribution across the molecule, leading to distinctive molecular properties that differ substantially from simple indole derivatives.
The bonding patterns within the molecule reflect the competing electronic influences of the electron-donating methoxy group and the highly electronegative fluorinated chain. The carbon-fluorine bonds in the heptafluoropropyl substituent exhibit characteristic short bond lengths and high bond dissociation energies, contributing to the overall stability of the molecule. The spatial arrangement of these fluorine atoms creates a lipophilic surface that influences both the molecular conformation and intermolecular interactions.
X-ray Crystallographic Analysis
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous structural information with atomic-level precision. For fluorinated indole derivatives, crystallographic studies reveal crucial information about molecular packing, intermolecular interactions, and conformational preferences that are essential for understanding their physical and chemical properties. The crystallographic analysis of related indole compounds demonstrates the importance of hydrogen bonding patterns and π-π stacking interactions in determining crystal structure stability.
Studies of similar indole derivatives have shown that the incorporation of fluorinated substituents significantly alters the crystallization behavior and packing arrangements compared to non-fluorinated analogues. The presence of multiple fluorine atoms introduces new types of intermolecular contacts, including carbon-hydrogen to fluorine hydrogen bonds and dipole-dipole interactions, which can influence the overall crystal morphology. These weak but numerous interactions contribute to the stability of the crystalline lattice and affect the physical properties of the solid material.
The crystallographic data for related methoxy-substituted indole compounds reveals characteristic structural features that can be extrapolated to understand the behavior of this compound. The coplanarity of the indole ring system is typically maintained even with bulky substituents, although subtle deviations may occur due to steric interactions. The torsional angles between the indole core and the substituent groups provide important information about conformational preferences and potential energy barriers to rotation.
Modern X-ray diffraction techniques have evolved significantly, with improvements in detector technology and data processing capabilities enabling the analysis of smaller crystals and more complex structures. The use of area detectors and high-brilliance X-ray sources has reduced data collection times from weeks to hours, making crystallographic analysis more accessible for studying fluorinated organic compounds. These technological advances are particularly important for compounds that may form only small or weakly diffracting crystals.
Comparative Analysis with Non-fluorinated Indole Analogues
The comparative analysis between this compound and its non-fluorinated analogues reveals profound differences in molecular properties arising from the perfluorinated substituent. Non-fluorinated indole derivatives typically exhibit different electronic distributions, with electron density more evenly distributed across the aromatic system. The introduction of the heptafluoropropyl group creates a strong electron-withdrawing effect that polarizes the entire molecular system, leading to altered reactivity patterns and physical properties.
Studies of 5-methoxyindole, the non-fluorinated parent compound, show a molecular weight of 147.17 grams per mole and significantly different electronic characteristics. The absence of fluorine substituents results in a more electron-rich aromatic system, with the methoxy group serving as the primary electronic modulator. This compound exhibits different solubility characteristics, with higher solubility in polar solvents compared to the heavily fluorinated derivative. The crystallization behavior also differs substantially, with non-fluorinated compounds typically forming different packing arrangements due to the absence of fluorine-mediated interactions.
The comparison extends to related fluorinated compounds such as 5-fluoroindole and 7-fluoroindole, which contain single fluorine substituents rather than the extensive perfluorination seen in the heptafluoropropyl derivative. These compounds serve as intermediates in the progression from non-fluorinated to heavily fluorinated systems, demonstrating how increasing fluorine content progressively alters molecular properties. The melting points, for example, show systematic variations with fluorine content, with 5-fluoroindole exhibiting a melting point of 45-48°C and 7-fluoroindole showing 60-65°C, indicating the influence of fluorine position and number on solid-state properties.
The synthetic accessibility of these various analogues also differs significantly, with heavily fluorinated compounds like this compound requiring specialized synthetic methodologies involving perfluorinated reagents. The comparative synthetic routes highlight the challenges associated with introducing multiple fluorine atoms while maintaining the integrity of the indole core structure. Recent developments in photocatalytic fluoroalkylation reactions have improved access to such compounds, enabling more detailed comparative studies.
Electronic Configuration and Aromatic System Modifications
The electronic configuration of this compound is fundamentally altered by the presence of the heptafluoropropyl substituent, which acts as a powerful electron-withdrawing group. This substitution significantly modifies the electron density distribution across the indole aromatic system, creating a polarized molecular structure with distinct electronic characteristics. The seven fluorine atoms in the propyl chain collectively exert a strong inductive effect, depleting electron density from the pyrrole ring and, to a lesser extent, from the benzene ring of the indole core.
The aromatic system modifications become evident when examining the electron density maps and molecular orbital distributions of the compound. The methoxy group at position 5 provides electron density through resonance donation, creating a competing electronic influence against the electron-withdrawing heptafluoropropyl group. This electronic tug-of-war results in a unique electronic configuration where the benzene ring maintains relatively higher electron density compared to the pyrrole ring, which bears the direct attachment point of the fluorinated substituent.
The modifications to the aromatic system extend beyond simple electron density changes to encompass alterations in the molecular orbital energies and distributions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are both lowered due to the electron-withdrawing nature of the fluorinated substituent, potentially affecting the compound's reactivity and optical properties. These changes in frontier molecular orbital energies influence the compound's ability to participate in various chemical reactions and may affect its suitability for applications in organic electronics.
Computational studies of related fluorinated indole systems using density functional theory methods have provided insights into how fluorine substitution affects the electronic structure. The ωB97X-D functional with appropriate basis sets has been successfully employed to predict structural and electronic properties of similar compounds, showing good agreement with experimental data. These calculations reveal that the introduction of multiple fluorine atoms creates significant changes in the electrostatic potential surface of the molecule, with the fluorinated region exhibiting strong electron deficiency.
Stereoelectronic Effects of Heptafluoropropyl Substituent
The stereoelectronic effects of the heptafluoropropyl substituent in this compound are multifaceted and significantly influence the compound's conformational preferences, reactivity, and intermolecular interactions. The substituent creates a highly organized fluorine-rich environment that affects the spatial arrangement of neighboring functional groups and influences the overall molecular geometry. The C-F bonds, being highly polarized and short, create a distinctive stereoelectronic environment that differs markedly from hydrocarbon analogues.
The conformational analysis of the heptafluoropropyl chain reveals restricted rotation around the carbon-carbon bonds due to the bulky nature of the fluorine atoms and their electronic interactions. Unlike typical alkyl chains, perfluorinated chains exhibit reduced conformational flexibility, leading to more rigid molecular structures. This conformational constraint affects the overall molecular shape and influences how the compound interacts with other molecules in both solution and solid-state environments.
The stereoelectronic effects extend to influence the reactivity patterns of the indole core system. The electron-withdrawing nature of the heptafluoropropyl group activates the indole ring toward nucleophilic attack while simultaneously deactivating it toward electrophilic substitution reactions. This dual effect creates unique reactivity profiles that have been exploited in synthetic applications, particularly in coupling reactions with other indole derivatives. The stereoelectronic influence is position-dependent, with the 3-position of the indole ring being most affected due to its proximity to the substituted 2-position.
The three-dimensional arrangement of the fluorine atoms creates specific intermolecular interaction patterns that influence the compound's physical properties. The predicted collision cross sections for various ionized forms of the molecule provide insight into its gas-phase behavior and potential for mass spectrometric analysis. The following table summarizes the predicted collision cross section data:
| Molecular Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 316.05668 | 162.2 |
| [M+Na]+ | 338.03862 | 173.6 |
| [M-H]- | 314.04212 | 156.3 |
| [M+NH4]+ | 333.08322 | 177.8 |
| [M+K]+ | 354.01256 | 168.1 |
These collision cross section values reflect the three-dimensional molecular structure and provide quantitative measures of the molecular size and shape in the gas phase. The variations in cross sections between different ionized forms indicate how the charge state affects the molecular conformation and overall spatial requirements.
The stereoelectronic effects also manifest in the compound's spectroscopic properties, with characteristic shifts in nuclear magnetic resonance and infrared spectra that reflect the unique electronic environment created by the fluorinated substituent. The 19F nuclear magnetic resonance spectrum provides particularly detailed information about the fluorine environment and the through-space interactions between fluorine atoms and other parts of the molecule. These spectroscopic signatures serve as fingerprints for structural identification and confirmation of successful synthetic transformations.
Structure
2D Structure
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F7NO/c1-21-7-2-3-8-6(4-7)5-9(20-8)10(13,14)11(15,16)12(17,18)19/h2-5,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWZKBOTOHYLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724351 | |
| Record name | 2-(Heptafluoropropyl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923569-79-3 | |
| Record name | 2-(Heptafluoropropyl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Substitution on Indole Derivatives
Method Overview:
Electrophilic substitution remains the cornerstone for functionalizing indoles at specific positions, especially at the 2- and 5-positions. According to recent studies, iodine-catalyzed electrophilic substitution has been optimized for fluorinated indole derivatives, with particular emphasis on trifluoromethyl and heptafluoropropyl groups.
- Use of iodine as a catalyst to activate electrophiles.
- Fluorinated ketones or fluorinated alcohol derivatives as electrophilic reagents.
- Solvents such as trifluoroethanol (TFE) or acetonitrile, with temperature control around 80–120°C for optimal yield.
- Reactions typically proceed via formation of a fluorinated carbocation or electrophile, which then reacts with the indole nucleus.
- The electrophilic fluorination is highly regioselective, favoring substitution at the 2-position when appropriately activated.
- The presence of the methoxy group at the 5-position enhances reactivity and selectivity for fluorinated alkylation.
Synthesis of Fluorinated Alkyl Precursors
Method Overview:
Preparation of the key fluorinated intermediates, such as heptafluoropropyl alcohol derivatives , is crucial. These are typically synthesized via nucleophilic fluorination or by using fluorinated alkyl halides in substitution reactions.
- Synthesis of heptafluoropropyl halides (e.g., heptafluoropropyl bromide) via fluorination of corresponding precursors.
- Nucleophilic substitution of these halides with phenyl or indolyl derivatives of phenylmethanol to generate the fluorinated phenylmethanol intermediates.
- Use of strong bases such as potassium carbonate or cesium carbonate to facilitate nucleophilic substitution.
- Solvent systems like acetonitrile or dimethylformamide (DMF).
- Reactions conducted at elevated temperatures (50–80°C) for 12–24 hours.
Coupling of Fluorinated Precursors with Indole
Method Overview:
Coupling reactions involve the reaction of fluorinated phenylmethanol derivatives with indole derivatives under catalytic conditions, often employing Lewis acids or bases.
- Use of potassium carbonate or sodium hydride as bases to deprotonate the indole nitrogen, increasing nucleophilicity.
- Catalytic amounts of iodine or other halogenating agents to promote electrophilic attack.
- Reactions performed under inert atmospheres (nitrogen or argon) to prevent side reactions.
Reaction Yields and Optimization:
- Yields of fluorinated indoles typically range from 65% to 96%, with higher yields observed for pentafluoroethyl derivatives compared to heptafluoropropyl counterparts.
- Reaction times vary from 12 to 48 hours depending on the fluorinated reagent and temperature.
Large-Scale Synthesis and Scale-Up Considerations
Recent studies demonstrate the feasibility of scaling these reactions without significant loss of yield or purity. Key parameters include:
| Parameter | Standard Conditions | Scale-up Conditions |
|---|---|---|
| Temperature | 80–120°C | Maintained with efficient heat transfer |
| Reaction Time | 12–24 hours | 12–36 hours, monitored via TLC |
| Reagent Equivalents | 1.0–1.5 equivalents | Slight excess to drive reaction to completion |
| Solvent | TFE, acetonitrile | Same solvents with larger volumes |
Notes on the Role of Fluoroalkyl Substituents
Research confirms that the presence of fluoroalkyl groups such as heptafluoropropyl is essential for successful alkylation of indoles; non-fluorinated analogs fail to produce the desired products under similar conditions. The fluorinated groups influence reactivity, stability, and the electronic properties of the intermediates, thereby facilitating regioselective substitution.
Summary of Key Research Findings
| Study | Focus | Main Findings | Yield Range | Notable Conditions |
|---|---|---|---|---|
| Pillaiyar (2021) | Iodine-catalyzed electrophilic substitution | Efficient fluorinated indole synthesis with high regioselectivity | 65–96% | Use of fluorinated phenylmethanol derivatives, iodine catalyst, elevated temperature |
| Beilstein Journal (2021) | Large-scale synthesis | Successful gram-scale reactions with high yields | 87–92% | Optimized reaction conditions, inert atmosphere |
| ChemicalBook (2021) | Synthesis routes | Multiple synthetic pathways for methoxyindoles | 99% yield in optimized conditions | Reflux, water, and specialized catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced under hydrogenation conditions to form tetrahydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Heptafluoropropyl)-5-formyl-1H-indole or 2-(Heptafluoropropyl)-5-carboxy-1H-indole.
Reduction: Formation of 2-(Heptafluoropropyl)-5-methoxy-1,2,3,4-tetrahydro-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Research into the biological activity of 2-(Heptafluoropropyl)-5-methoxy-1H-indole suggests potential pharmacological applications, particularly in neuropharmacology and as therapeutic agents. Compounds with similar structures have been studied for their roles in modulating neurotransmission and metabolic pathways .
Potential Therapeutic Uses
- Neuropharmacology : Investigating its effects on neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains .
- Cancer Research : Similar compounds have shown promise as anticancer agents by inhibiting specific cellular pathways .
Biological Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its therapeutic potential. Interaction studies suggest that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.
Case Studies and Research Findings
While comprehensive data on specific case studies involving this compound is limited, related compounds have been investigated extensively:
Antimicrobial Evaluation
In studies involving structurally similar indole derivatives, compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Certain derivatives showed inhibition zones of up to 22 mm against Staphylococcus aureus.
- Other compounds exhibited effective antifungal properties with minimum inhibitory concentration (MIC) values as low as 7.8 μg/mL against Candida albicans .
Cancer Treatment Potential
Research has indicated that indole derivatives can act as bromodomain inhibitors, which are relevant in cancer treatment. These compounds have been shown to inhibit cancer cell proliferation in various types of cancer, including lung and colorectal cancers .
Mechanism of Action
The mechanism by which 2-(Heptafluoropropyl)-5-methoxy-1H-indole exerts its effects is primarily through its interaction with biological targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
The following analysis compares structural analogues of 2-(Heptafluoropropyl)-5-methoxy-1H-indole, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Effects at the 2-Position
Fluorinated vs. Non-Fluorinated Groups
- High lipophilicity (logP ~4–5 estimated), which may improve membrane permeability compared to non-fluorinated analogues.
- Phenyl/Cyano Groups (): Compounds like 2-(4-cyanophenyl)-5-methoxy-1H-indole (6l) and 2-(4-methoxyphenyl)-5-methoxy-1H-indole (6m) exhibit moderate electron-withdrawing (cyano) or donating (methoxy) effects. Lower logP values (estimated ~2–3) compared to fluorinated derivatives, reducing lipid solubility .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Analogues
Key Observations:
- Fluorine Impact: Fluorinated derivatives (e.g., 7b) show characteristic ¹⁹F NMR shifts and enhanced thermal stability compared to non-fluorinated analogues .
- Methoxy Group : The 5-methoxy substituent in all analogues contributes to electron-donating effects, stabilizing the indole ring and influencing UV-Vis absorption .
Biological Activity
2-(Heptafluoropropyl)-5-methoxy-1H-indole is a synthetic organic compound characterized by its unique molecular structure, which includes a heptafluoropropyl group and a methoxy group attached to an indole ring. Its molecular formula is with a molecular weight of approximately 315.19 g/mol. The presence of the heptafluoropropyl group significantly influences its chemical properties, potentially enhancing metabolic stability and bioavailability, making it a candidate for pharmacological applications.
Pharmacological Potential
Research into the biological activity of this compound is still in its early stages, but preliminary studies suggest potential applications in neuropharmacology and as therapeutic agents. Compounds with similar structures have been studied for their interactions with neurotransmission pathways and metabolic processes. The fluorinated nature of this compound may enhance its ability to cross the blood-brain barrier, which is crucial for neuroactive drugs .
The mechanism of action for this compound likely involves interactions with various biological targets, including receptors and enzymes involved in neurotransmission. The indole moiety is known for participating in electrophilic aromatic substitution reactions, while the heptafluoropropyl group may modulate the electron density on the indole ring, influencing its reactivity and interaction with biological systems.
Interaction Studies
Interaction studies are essential to understand the pharmacodynamics and pharmacokinetics of this compound. Initial findings indicate that compounds with similar structures may interact with neurotransmitter receptors and enzymes critical for metabolic pathways. Further research is needed to elucidate these interactions and assess their implications for therapeutic use .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be useful. Below is a table summarizing some relevant compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Methoxyindole | Indole ring with methoxy group | Commonly studied for neuropharmacological effects |
| Heptafluorobutylindole | Indole ring with heptafluorobutyl | Similar fluorinated properties but shorter carbon chain |
| 2-(Perfluoropropyl)-5-methoxyindole | Indole ring with perfluoropropyl | Different fluorine substitution pattern |
This comparison underscores how the specific heptafluoropropyl substitution in this compound may confer distinct properties not found in other similar indoles.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The unique chemical reactivity attributed to its structure allows it to participate in various chemical transformations that could be exploited for drug development .
Q & A
Advanced Research Question
- Pro-drug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates in ) to improve lipophilicity .
- Formulation : Use cyclodextrin complexes or nanoemulsions to solubilize hydrophobic fluorinated compounds .
- Structural tweaks : Replace heptafluoropropyl with shorter perfluoroalkyl chains to balance hydrophobicity and solubility .
How can conflicting bioactivity data for fluorinated indoles be reconciled across different studies?
Advanced Research Question
Contradictions often stem from assay conditions or impurity profiles:
- Purity validation : Use HPLC (≥95% purity, as in ) to rule out side products .
- Assay standardization : Compare IC₅₀ values under consistent pH and temperature conditions .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoroindoles in ) to identify trends .
What spectroscopic techniques are most reliable for confirming the regiochemistry of fluorinated indole derivatives?
Basic Research Question
- - HMBC NMR : Correlates fluorine atoms with adjacent protons to confirm substitution patterns .
- IR spectroscopy : Stretching frequencies (e.g., C-F at 1100–1200 cm⁻¹) validate fluorinated group presence .
- HRMS : Accurate mass data (e.g., FAB-HRMS in ) confirms molecular formula .
What are the key considerations for designing stable fluorinated indole derivatives for long-term storage?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
